![molecular formula C19H17F3N2O2 B2918143 N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941978-27-4](/img/structure/B2918143.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group and a piperidinyl phenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group often imparts unique pharmacokinetic and pharmacodynamic properties to the compound, making it a valuable target for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
-
Formation of the Piperidinyl Phenyl Intermediate: : The initial step involves the preparation of the piperidinyl phenyl intermediate. This can be achieved by reacting 4-bromophenylpiperidine with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidinyl phenyl intermediate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a strong base like sodium hydride.
-
Formation of the Benzamide Moiety: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the trifluoromethylated intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the piperidinyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl group in the piperidinyl moiety.
-
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-[4-(2-hydroxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide.
Substitution: Formation of N-[4-(2-aminopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide or N-[4-(2-thiopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure featuring a methoxy group, a piperidinone ring, and a trifluoromethyl-substituted benzamide moiety. It has gained attention in medicinal chemistry because of its potential biological activities and its usefulness as a building block in synthesizing pharmacologically active molecules. The trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The uniqueness of this compound lies in its combination of a piperidinone ring with both methoxy and trifluoromethyl groups, which may enhance its pharmacological profile compared to similar compounds lacking these features. This structural combination may contribute to improved binding affinity and selectivity towards biological targets, making it a promising candidate for further investigation in drug development.
While the search results provide information about similar compounds and related research areas, there is no direct information available regarding specific applications, data tables, or case studies for "N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide." However, the search results suggest potential avenues for exploration:
Potential Applications and Research Areas
- Medicinal Chemistry: The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
- Building Block in Synthesis: The compound can be used as a building block in synthesizing various pharmacologically active molecules.
- Inhibitors: Some compounds containing a lactam ring are studied as factor Xa inhibitors .
- Cancer Research: Aromatic and heterocyclic amine carcinogens, which are structurally related, induce breast tumors in rats . Genetic polymorphisms in N-acetyltransferase enzymes modify breast cancer risk in women exposed to these carcinogens .
Wirkmechanismus
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby increasing its affinity and specificity for certain enzymes or receptors. The piperidinyl moiety can interact with polar residues in the active site, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
- N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
- N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(difluoromethyl)benzamide
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group at the 3-position enhances the compound’s metabolic stability and increases its lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.
Biologische Aktivität
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a piperidinone ring, a trifluoromethyl-substituted benzamide moiety, and a phenyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a significant feature for drug development.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H16F3N2O2 |
Molecular Weight | 334.31 g/mol |
This compound interacts with specific molecular targets within biological systems. Preliminary studies indicate that the compound may inhibit various enzymes involved in critical disease pathways, particularly those related to cancer and inflammation. The trifluoromethyl group enhances its binding affinity to these targets, potentially improving therapeutic efficacy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit several key enzymes:
- Kinases : Initial research suggests that this compound may inhibit specific kinases involved in tumor growth and survival pathways. This inhibition could lead to reduced proliferation of cancer cells.
- Other Proteins : The compound may also affect other proteins critical to inflammatory responses, although detailed studies are ongoing to elucidate these interactions.
Pharmacological Implications
The unique structural features of this compound suggest potential applications in treating various conditions:
- Cancer Therapy : Given its inhibitory effects on kinases, there is potential for this compound in targeting specific types of cancers.
- Anti-inflammatory Applications : The modulation of inflammatory pathways indicates that this compound could serve as an anti-inflammatory agent.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds with trifluoromethyl substitutions. For instance:
- SSR504734 : A related compound demonstrated selective inhibition of GlyT1 with an IC50 value ranging from 15 to 38 nM across different species. This suggests that compounds with similar structural motifs may exhibit significant biological activity in vivo .
- Trifluoromethyl Group Benefits : Research indicates that the inclusion of trifluoromethyl groups can enhance the potency of drugs by improving their interaction with target proteins . This has been observed across various pharmacological classes, reinforcing the importance of this functional group in drug design.
Summary of Biological Activity
The biological activity of this compound is promising due to its potential as an enzyme inhibitor and therapeutic agent. Its unique structure may contribute to improved binding affinity and selectivity towards biological targets, warranting further investigation into its pharmacological applications.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-4-13(12-14)18(26)23-15-7-9-16(10-8-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSIGYHNRZERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.